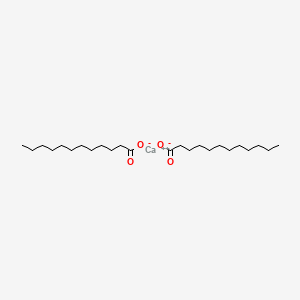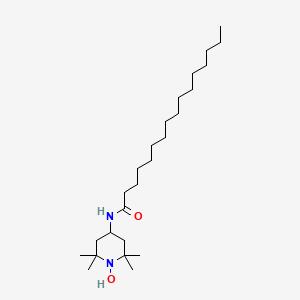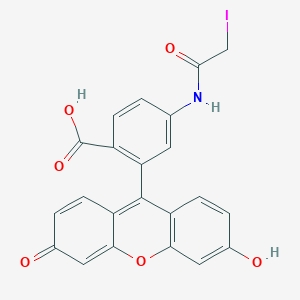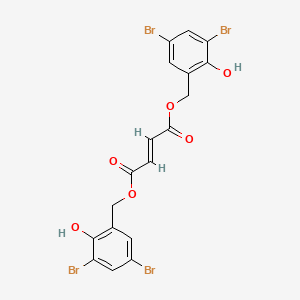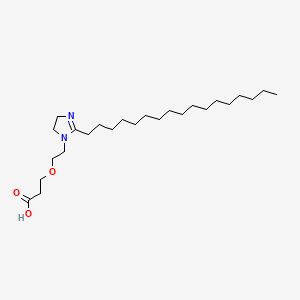
3-(2-(2-Heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethoxy)propionic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-(2-Heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethoxy)propionic acid is a complex organic compound characterized by its unique structure, which includes a heptadecyl chain, an imidazole ring, and a propionic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(2-Heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethoxy)propionic acid typically involves multiple steps. One common method includes the esterification of heptadecanoic acid with 2-(2-hydroxyethyl)imidazole, followed by the reaction with propionic acid. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-(2-Heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethoxy)propionic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the imidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Wissenschaftliche Forschungsanwendungen
3-(2-(2-Heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethoxy)propionic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems, including as a ligand for metal ions.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anti-inflammatory effects.
Industry: Utilized in the formulation of specialty chemicals and surfactants
Wirkmechanismus
The mechanism of action of 3-(2-(2-Heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethoxy)propionic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the long heptadecyl chain may interact with lipid membranes, altering their properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Heptadecyl-4,5-dihydro-1H-imidazole: Shares the imidazole ring and heptadecyl chain but lacks the propionic acid group.
2-(2-Heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl stearate: Similar structure but with a stearate group instead of propionic acid.
Uniqueness
3-(2-(2-Heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethoxy)propionic acid is unique due to its combination of a long alkyl chain, an imidazole ring, and a propionic acid group. This unique structure imparts specific chemical and physical properties, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
30342-62-2 |
|---|---|
Molekularformel |
C25H48N2O3 |
Molekulargewicht |
424.7 g/mol |
IUPAC-Name |
3-[2-(2-heptadecyl-4,5-dihydroimidazol-1-yl)ethoxy]propanoic acid |
InChI |
InChI=1S/C25H48N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24-26-19-20-27(24)21-23-30-22-18-25(28)29/h2-23H2,1H3,(H,28,29) |
InChI-Schlüssel |
AYCJBRAHGLZCEK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC1=NCCN1CCOCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



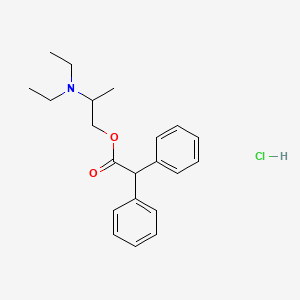

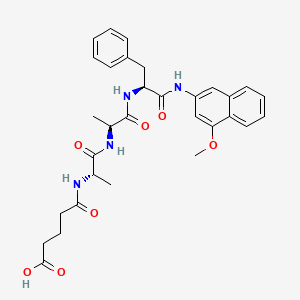


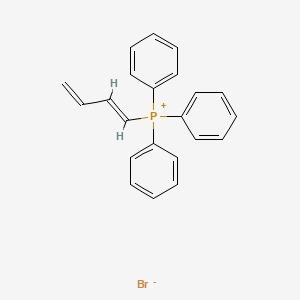
![1-Naphthalenesulfonamide, 6-amino-5-[(2-chloro-4-nitrophenyl)azo]-](/img/structure/B13835035.png)

